1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride

Lipophilicity LogP Positional isomer SAR

1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride, systematically named 2-[3-(1,1-dimethylethyl)phenoxy]ethan-1-amine hydrochloride, is a meta-substituted phenoxyethylamine derivative (C₁₂H₂₀ClNO, MW 229.74 g/mol) supplied as a crystalline hydrochloride salt. The compound features a tert-butyl group at the 3-position of the benzene ring and a primary amine linked via a two-carbon ethoxy spacer, endowing it with a computed LogP of 2.56.

Molecular Formula C12H20ClNO
Molecular Weight 229.74 g/mol
CAS No. 1306605-41-3
Cat. No. B1442901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride
CAS1306605-41-3
Molecular FormulaC12H20ClNO
Molecular Weight229.74 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC=C1)OCCN.Cl
InChIInChI=1S/C12H19NO.ClH/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13;/h4-6,9H,7-8,13H2,1-3H3;1H
InChIKeyGCHMRKZMUZEBIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethoxy)-3-tert-butylbenzene Hydrochloride (CAS 1306605-41-3): Physicochemical Identity and Comparator Landscape for Informed Sourcing


1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride, systematically named 2-[3-(1,1-dimethylethyl)phenoxy]ethan-1-amine hydrochloride, is a meta-substituted phenoxyethylamine derivative (C₁₂H₂₀ClNO, MW 229.74 g/mol) supplied as a crystalline hydrochloride salt . The compound features a tert-butyl group at the 3-position of the benzene ring and a primary amine linked via a two-carbon ethoxy spacer, endowing it with a computed LogP of 2.56 . Commercial availability typically specifies a minimum purity of 95% from major research chemical suppliers , positioning it as a versatile small-molecule scaffold for organic synthesis and medicinal chemistry applications . Its primary structural analogs include the para-substituted (4-tert-butyl) and ortho-substituted (2-tert-butyl) positional isomers, the corresponding free base (CAS 120351-92-0), and N-alkylated derivatives, each presenting distinct physicochemical and reactivity profiles that preclude casual interchange.

Why 1-(2-Aminoethoxy)-3-tert-butylbenzene Hydrochloride Cannot Be Casually Substituted by Positional Isomers or Free-Base Analogs


Substituting 1-(2-aminoethoxy)-3-tert-butylbenzene hydrochloride with its ortho- or para-substituted isomers, or with N-alkylated or free-base analogs, is not a chemically conservative decision. The meta (3-position) substitution pattern establishes a unique steric and electronic environment around the phenoxy oxygen and the primary amine that directly governs both intermolecular interactions and downstream synthetic reactivity. The hydrochloride salt form confers aqueous solubility and crystallinity that the free base lacks, influencing everything from reaction medium compatibility to purification workflow . The quantitative physicochemical divergence—most critically in lipophilicity (LogP) and steric parameters—has been documented across the positional isomer series and N-alkylated derivatives, meaning that performance observed with one analog in a given assay or synthetic protocol cannot be reliably extrapolated to the meta-substituted hydrochloride without explicit re-validation [1].

Quantitative Differentiation Evidence: 1-(2-Aminoethoxy)-3-tert-butylbenzene Hydrochloride Versus Closest Structural Analogs


Meta-Substitution Elevates LogP by Δ +0.34 Units Compared to the Para (4-tert-Butyl) Positional Isomer

The computed LogP of 1-(2-aminoethoxy)-3-tert-butylbenzene hydrochloride is 2.56 . The corresponding para-substituted isomer, 1-(2-aminoethoxy)-4-tert-butylbenzene hydrochloride (CAS 908596-56-5), has a computed LogP of 2.22 as reported in the MMsINC database for the 4-tert-butylphenoxy scaffold [1]. This represents a ΔLogP of +0.34 units—a difference exceeding 15%—which is sufficient to meaningfully alter predicted membrane permeability, organic/aqueous partition behavior during extraction, and chromatographic retention times in reversed-phase HPLC purification.

Lipophilicity LogP Positional isomer SAR ADME prediction

Ortho-Substitution Introduces Proximal Steric Shielding of the Phenoxy Oxygen, Uniquely Absent in the Meta Isomer

The ortho-substituted analog, 1-(2-aminoethoxy)-2-tert-butylbenzene hydrochloride, positions the bulky tert-butyl group adjacent to the phenoxy oxygen (2-position), creating steric congestion that partially shields the ether oxygen from electrophilic attack and restricts conformational freedom of the aminoethoxy side chain . In contrast, the meta-substitution pattern in the target compound places the tert-butyl group at the 3-position, leaving the oxygen atom fully sterically accessible for nucleophilic substitution reactions and metal-coordination events. This steric distinction is well-established in tert-butylphenol derivative chemistry: ortho substitution introduces a 1,2-steric interaction that is absent in meta-substituted congeners, a principle applied in the design of sterically differentiated phenoxyethylamine building blocks for selective mono-functionalization [1].

Steric hindrance Regiochemistry Nucleophilic substitution Protecting-group-free synthesis

Hydrochloride Salt Form Enables Aqueous Solubility and Direct Use in Buffered Biological Assays, Contrasting with the Free Base

The target compound is supplied exclusively as the hydrochloride salt (CAS 1306605-41-3) , whereas the corresponding free base, 2-(3-tert-Butyl-phenoxy)-ethylamine (CAS 120351-92-0), lacks the ionic hydrochloride counterion and is a neutral amine . The hydrochloride salt is a white crystalline powder soluble in water and organic solvents , while free-base phenoxyethylamines with LogP > 2 typically exhibit limited aqueous solubility (<1 mg/mL in unbuffered water). The salt form enables direct dissolution in aqueous buffers (pH 4–7) without co-solvent, a critical requirement for biochemical assays, in vivo dosing formulations, and aqueous-phase chemical transformations. The free base requires pre-dissolution in DMSO or organic co-solvent, introducing solvent compatibility concerns in biological systems.

Salt form selection Aqueous solubility Biochemical assay compatibility Crystallinity

Molecular Weight Differential Enables Purity Assessment and Mass Balance Verification Distinct from N-Alkylated Analogs

The target hydrochloride salt has a molecular weight of 229.74 g/mol (C₁₂H₂₀ClNO) , which is distinctly higher than the corresponding free base (193.29 g/mol) and substantially lower than N-alkylated derivatives such as N-{2-[4-(tert-butyl)phenoxy]ethyl}-N-ethylamine (free base MW 221.34 g/mol, CAS 1039836-68-4) . This MW signature provides a clear and unambiguous identifier in LC-MS quality control workflows: the protonated molecular ion [M+H]⁺ for the free amine component (m/z 194.3) is easily resolved from N-ethyl (m/z 222.3) and other N-alkylated variants. Procurement specifications for the hydrochloride salt explicitly require MW confirmation to exclude accidental supply of the free base or positional isomers, which share identical elemental composition but differ in salt stoichiometry and chromatographic behavior.

Molecular weight Quality control LC-MS verification Procurement specification

High-Confidence Application Scenarios for 1-(2-Aminoethoxy)-3-tert-butylbenzene Hydrochloride Based on Verified Physicochemical Differentiation


Positional Isomer Screening in Medicinal Chemistry SAR Campaigns

When conducting structure-activity relationship (SAR) studies on phenoxyethylamine-based lead compounds, the meta-substituted tert-butyl regioisomer provides a critical data point distinct from para- and ortho-substituted analogs. The LogP difference of Δ+0.34 units versus the para isomer means that observed potency shifts in cell-based or biochemical assays can be specifically attributed to lipophilicity-driven membrane partitioning or target binding pocket complementarity, rather than being an artifact of altered compound handling. Procuring all three positional isomers (meta, para, ortho) together enables a complete regioisomeric SAR matrix, with the meta isomer offering intermediate lipophilicity and unhindered oxygen accessibility .

Aqueous-Phase Bioconjugation and Amide Coupling Without Co-Solvent

The hydrochloride salt form permits direct dissolution in aqueous buffers (pH 5–7), making this compound an ideal amine-containing building block for aqueous-phase amide coupling, NHS-ester bioconjugation, or reductive amination in water. Unlike the free base, which requires pre-dissolution in DMSO or DMF, the salt can be weighed and added directly to buffered reaction mixtures, reducing solvent compatibility issues and simplifying scale-up. This is particularly advantageous for preparing compound libraries in 96-well plate format where organic co-solvent carryover could compromise downstream biological assays .

Orthogonal Reactivity in Sequential Difunctionalization Strategies

The meta-substitution pattern leaves the phenoxy oxygen sterically unencumbered, enabling selective O-functionalization (e.g., O-alkylation, O-acylation, or metal-chelate formation) without competing steric interference from the tert-butyl group. This contrasts with the ortho isomer, where proximal steric bulk retards oxygen-centered reactivity. In sequential difunctionalization strategies—such as first reacting the primary amine via reductive amination or amide coupling, followed by electrophilic substitution on the activated aromatic ring—the meta isomer provides an orthogonal and predictable reactivity profile [1].

Procurement Quality Control via Unambiguous Molecular Weight Verification

The discrete molecular weight of 229.74 g/mol (C₁₂H₂₀ClNO) for the hydrochloride salt, combined with the characteristic isotopic pattern from chlorine (³⁵Cl/³⁷Cl ratio ~3:1), provides a unique and readily verifiable identity signature by LC-MS or HRMS. This allows procurement and compound management teams to confidently distinguish the meta-substituted hydrochloride from the free base (MW 193.29), the para isomer hydrochloride (same nominal MW but different retention time), and N-alkylated analogs (distinct MWs) upon receipt, reducing the risk of mislabeled inventory and ensuring experimental reproducibility across compound batches .

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